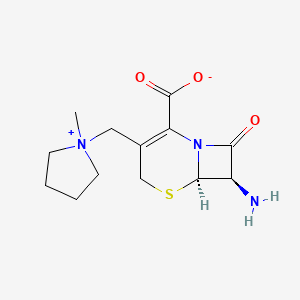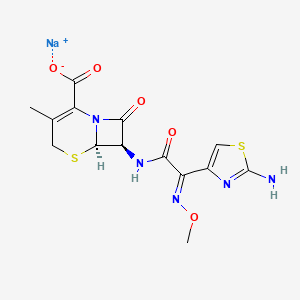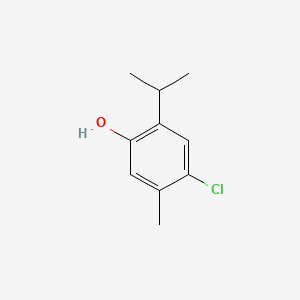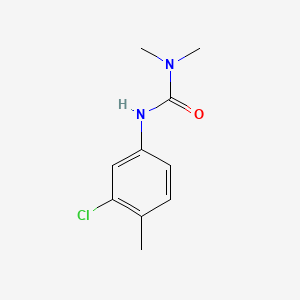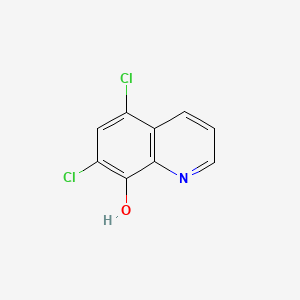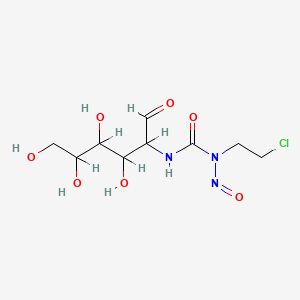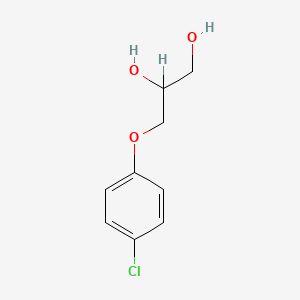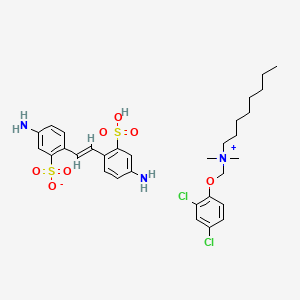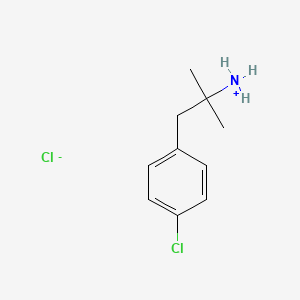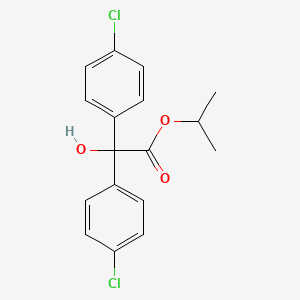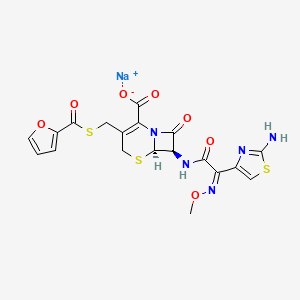
Ceftiofur-Natrium
Übersicht
Beschreibung
Ceftiofur sodium is a broad-spectrum cephalosporin antibiotic used primarily in veterinary medicine. It is effective against both Gram-positive and Gram-negative bacteria, including strains that produce beta-lactamase . This compound is particularly useful in treating respiratory diseases in livestock such as cattle, swine, and horses .
Wissenschaftliche Forschungsanwendungen
Ceftiofur sodium is widely used in scientific research due to its broad-spectrum antibacterial activity. Some of its applications include:
Wirkmechanismus
Ceftiofur sodium exerts its effects by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of bacterial cell wall assembly . This inactivation interferes with the cross-linking of peptidoglycan chains, essential for the strength and rigidity of the bacterial cell wall . As a result, the bacterial cell wall weakens, leading to cell lysis and death .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ceftiofur sodium is resistant to hydrolysis by beta-lactamase and has activity against both Gram-positive and Gram-negative bacteria . It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .
Cellular Effects
Ceftiofur sodium, like other cephalosporins, is bactericidal in vitro, resulting from inhibition of cell wall synthesis . It has a wide distribution throughout the body, including penetration into joints and synovial fluid .
Molecular Mechanism
The mechanism of action of Ceftiofur sodium involves binding to penicillin-binding proteins (PBPs) present on the inner membrane of the bacterial cell wall . These PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .
Temporal Effects in Laboratory Settings
The systemic exposure of Ceftiofur sodium in lactating goats following intravenous and subcutaneous administration is consistent with the predicted PK-PD ratios needed for a positive therapeutic outcome
Dosage Effects in Animal Models
In animal models, the effects of Ceftiofur sodium vary with different dosages . For example, in healthy beagle dogs, a dose of 2.2 mg/kg Ceftiofur sodium was administered either intravenously or subcutaneously . The absolute bioavailabilities were 85.16% and 84.43%, respectively .
Metabolic Pathways
Ceftiofur sodium is rapidly metabolized to its active metabolite desfurolyceftiofur and furoic acid after parenteral administration . The metabolite desfurolyceftiofur also has antibiotic activity .
Transport and Distribution
Ceftiofur sodium has a wide distribution throughout the body, including penetration into joints and synovial fluid . It is excreted primarily in urine .
Subcellular Localization
Ceftiofur sodium, being an antibiotic, does not have a specific subcellular localization. It acts on the bacterial cell wall, specifically on the penicillin-binding proteins located on the inner membrane of the bacterial cell wall .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ceftiofur sodium involves the condensation of 3-[2-(furylcarbonyl)thiomethyl]-3-cephem-4-carboxylic acid with 5-phenyl-1,3,4-oxadiazole-2-thio-2-(2-aminothiazol-4-yl)-2-methoxyimino)acetate . The resulting ceftiofur amine salt is then converted into its sodium salt using a sodium base . The reaction is typically carried out in an organic solvent and neutralized with a stoichiometric amount of mineral acid .
Industrial Production Methods
Industrial production of ceftiofur sodium often involves the use of advanced techniques to ensure high purity and stability. One method includes the preparation of ceftiofur acid, followed by its conversion to the sodium salt through crystallization and purification processes . This method ensures that the final product is free from impurities and has the desired pharmacological properties .
Analyse Chemischer Reaktionen
Types of Reactions
Ceftiofur sodium undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert ceftiofur sodium into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the cephalosporin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of ceftiofur sodium that retain its antibiotic properties . These derivatives can have different pharmacokinetic and pharmacodynamic profiles, making them useful for specific applications .
Vergleich Mit ähnlichen Verbindungen
Ceftiofur sodium is unique among cephalosporin antibiotics due to its broad-spectrum activity and resistance to beta-lactamase . Similar compounds include:
Ceftriaxone: Another third-generation cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
Cefotaxime: Also a third-generation cephalosporin, used primarily in human medicine.
Cefepime: A fourth-generation cephalosporin with broader activity against Gram-negative bacteria.
Ceftiofur sodium stands out due to its specific use in veterinary medicine and its effectiveness against a wide range of bacterial pathogens .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ceftiofur sodium involves the conversion of Ceftiofur hydrochloride to Ceftiofur sodium through a series of chemical reactions.", "Starting Materials": [ "Ceftiofur hydrochloride", "Sodium hydroxide", "Water", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve Ceftiofur hydrochloride in water.", "Step 2: Add sodium hydroxide to the solution and stir until the pH reaches 8-9.", "Step 3: Cool the solution to 0-5°C.", "Step 4: Add methanol to the solution and stir for 30 minutes.", "Step 5: Filter the solution to obtain Ceftiofur sodium.", "Step 6: Wash the Ceftiofur sodium with cold water and dry it.", "Step 7: Dissolve the Ceftiofur sodium in water.", "Step 8: Adjust the pH to 4-5 with hydrochloric acid.", "Step 9: Filter the solution to obtain the final product, Ceftiofur sodium." ] } | |
CAS-Nummer |
104010-37-9 |
Molekularformel |
C19H16N5NaO7S3 |
Molekulargewicht |
545.6 g/mol |
IUPAC-Name |
sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H17N5O7S3.Na/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);/q;+1/p-1/b23-11-; |
InChI-Schlüssel |
RFLHUYUQCKHUKS-CMKUNUBPSA-M |
Isomerische SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |
Kanonische SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |
Aussehen |
Solid powder |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
80370-57-6 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ceftiofur ceftiofur hydrochloride ceftiofur sodium Naxcel U 64279A U-64279E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ceftiofur sodium work?
A1: Ceftiofur sodium, like other cephalosporin antibiotics, acts as a bactericidal agent by disrupting the synthesis of bacterial cell walls. [, ] It specifically inhibits transpeptidases, enzymes essential for peptidoglycan cross-linking, a vital step in cell wall formation. [, ] This disruption weakens the bacterial cell wall, leading to cell death. [, ]
Q2: What is the molecular formula and weight of ceftiofur sodium?
A2: Ceftiofur sodium has the molecular formula C19H16N5NaO7S3 and a molecular weight of 537.52 g/mol. [, , ]
Q3: Is there any spectroscopic data available for ceftiofur sodium?
A3: While the provided papers don't delve into detailed spectroscopic analysis, UV spectrophotometry studies have identified a maximum absorption wavelength of 292 nm for ceftiofur sodium, which can be used for its quantification. [, ]
Q4: What factors can impact the stability of ceftiofur sodium?
A5: Studies show that ceftiofur sodium degradation is affected by factors like pH, temperature, and exposure to light. [, ] Higher pH levels and temperatures accelerate its degradation. [, ] Light exposure can also contribute to its breakdown. [, ]
Q5: What strategies are employed to improve the stability and bioavailability of ceftiofur sodium formulations?
A7: One research paper describes an injectable composition of ceftiofur sodium utilizing plant fatty acid esters as a dispersant and anhydrous ethanol. [] This formulation aims to enhance viscosity, re-dispersion characteristics, and potentially bioavailability. [] Another study explored the development of ceftiofur sodium-chitosan nanoparticles using an ionic crosslinking method. [] This approach aimed to create a sustained-release formulation, potentially prolonging the drug's action time. []
Q6: How is ceftiofur sodium metabolized in the body?
A8: Ceftiofur sodium is primarily metabolized into desfuroylceftiofur acetamide (DCA), its active metabolite. [, , , ] This conversion is thought to occur via enzymatic hydrolysis. [, ]
Q7: What is the bioavailability of ceftiofur sodium after intramuscular administration in various species?
A9: Studies show ceftiofur sodium exhibits complete (100%) bioavailability after intramuscular administration in sheep and goats. [, ] In pigs, the bioavailability after intramuscular administration is reported to be 87.97%. []
Q8: How does the route of administration affect the pharmacokinetics of ceftiofur sodium?
A10: Research in green iguanas demonstrates that while the maximum plasma concentration of ceftiofur is significantly higher after intramuscular administration compared to subcutaneous administration, both routes achieve similar areas under the curve. [] This suggests that while the rate of absorption might differ, the overall exposure to the drug is comparable.
Q9: How does age affect the pharmacokinetics of ceftiofur sodium in cattle?
A11: Studies reveal significant age-related differences in ceftiofur sodium pharmacokinetics in cattle. [] Younger calves (7 days to 1 month old) exhibit a larger area under the curve and smaller total body clearance compared to older calves (3-9 months old). [] This indicates that ceftiofur sodium is eliminated more slowly in younger animals, leading to higher drug exposure. []
Q10: Does ceftiofur sodium cross the placental barrier in pregnant animals?
A12: Research in pregnant pony mares found that while ceftiofur sodium readily crosses the placental barrier, its active metabolite, DCA, does not reach detectable levels in fetal fluids or tissues. []
Q11: Is ceftiofur sodium effective in treating bovine respiratory disease?
A14: Field trials comparing ceftiofur sodium to trimethoprim-sulfadoxine for treating bovine respiratory disease (BRD) in calves found that ceftiofur sodium led to significantly greater treatment response rates after three days of therapy. [, ] This resulted in reduced treatment costs and lower mortality and wastage rates associated with BRD in the ceftiofur sodium group. [, ]
Q12: Can ceftiofur sodium be used to treat interdigital necrobacillosis in cattle?
A15: A network meta-analysis of randomized controlled trials indicated that ceftiofur sodium, administered intramuscularly at 1.0 μg/kg body weight every 24 h for 3 days, demonstrated a better clinical response compared to other treatments including oxytetracycline, tulathromycin, placebo, and a lower dose of ceftiofur sodium (0.1 μg/kg) for interdigital necrobacillosis in cattle. []
Q13: What mechanisms contribute to ceftiofur sodium resistance in bacteria?
A16: While the provided papers don't comprehensively cover resistance mechanisms, research suggests that the production of β-lactamases, efflux pumps, and alterations in cell membrane permeability can contribute to ceftiofur sodium resistance in bacteria like E. coli. []
Q14: What is the acute toxicity of ceftiofur sodium?
A17: The acute toxicity of ceftiofur sodium was evaluated in mice. [] The LD50 (lethal dose for 50% of the test population) via intramuscular injection was determined to be 1,673.02 mg/kg body weight, indicating low acute toxicity. []
Q15: Are there any drug delivery strategies being explored for ceftiofur sodium?
A19: Research highlights the development of ceftiofur sodium-chitosan nanoparticles as a potential sustained-release drug delivery system. [] This formulation aims to prolong the drug's action time, potentially improving treatment efficacy and reducing the frequency of administration. []
Q16: What analytical methods are used to determine ceftiofur sodium concentrations?
A20: Several analytical methods are employed for quantifying ceftiofur sodium and its metabolites. [, , , , ] High-performance liquid chromatography (HPLC) is frequently utilized, often coupled with UV detection (HPLC-UV) or mass spectrometry (HPLC-MS/MS). [, , , , ] Microbiological assays using sensitive bacterial strains have also been employed, particularly for pharmacokinetic studies. [, , ]
Q17: How does ceftiofur sodium degrade in the environment?
A21: Ceftiofur sodium is readily degraded in cattle feces, primarily by microbial activity. [] In soil, it degrades aerobically with half-lives ranging from 22.2 to 49 days, depending on soil type. [] Hydrolysis of ceftiofur sodium is pH-dependent, with faster degradation at higher pH levels. [] Photodegradation also contributes to its breakdown, although the rate decreases over time, possibly due to the formation of a protective film from degradation products. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



